molecular formula C17H23N3O B2476811 N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide CAS No. 1241156-02-4

N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide

Cat. No.: B2476811
CAS No.: 1241156-02-4
M. Wt: 285.391
InChI Key: GFFUXOIEGBBKEN-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide is a complex organic compound that features a cyano group, a cyclopropyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide typically involves multiple steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.

    Introduction of the cyano group: This step often involves the use of cyanogen bromide or a similar reagent.

    Coupling with the dimethylphenyl group: This can be done using a Friedel-Crafts alkylation reaction.

    Formation of the final amide: This step involves the reaction of the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or dimethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential pharmacological properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The cyano group and cyclopropyl group could play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)amino]acetamide: Lacks the methyl group on the amine.

    N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(ethyl)amino]acetamide: Has an ethyl group instead of a methyl group on the amine.

    N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The unique combination of the cyano group, cyclopropyl group, and dimethylphenyl group in N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide gives it distinct chemical and physical properties

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(N,2,3-trimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-6-5-7-15(13(12)2)20(4)10-16(21)19-17(3,11-18)14-8-9-14/h5-7,14H,8-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFUXOIEGBBKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C)CC(=O)NC(C)(C#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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